molecular formula C10H5Cl2NO4 B025522 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid CAS No. 111104-25-7

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

Cat. No. B025522
M. Wt: 274.05 g/mol
InChI Key: LHYSAUZLKMKURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024027B2

Procedure details

To a solution of 5,6-dichloroisobenzofuran-1,3-dione (2 g, 9.22 mmol) in xylene (10 ml), 2-aminoacetic acid (0.761 g, 10.14 mmol) was added, and the reaction was heated at 160° C. for 40 hours. The precipitate that formed during the reaction was filtered, washed with water and hexanes and dried affording 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (2.33 g, 8.50 mmol, 92% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.761 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[C:7](=[O:12])O[C:5]2=[O:13].[NH2:14][CH2:15][C:16]([OH:18])=[O:17]>C1(C)C(C)=CC=CC=1>[Cl:11][C:10]1[CH:9]=[C:8]2[C:4](=[CH:3][C:2]=1[Cl:1])[C:5](=[O:13])[N:14]([CH2:15][C:16]([OH:18])=[O:17])[C:7]2=[O:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C2C(OC(C2=CC1Cl)=O)=O
Name
Quantity
0.761 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate that formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(N(C(C2=CC1Cl)=O)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.